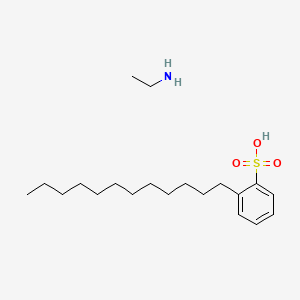
Ethylamine dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine dodecylbenzenesulfonate is a chemical compound that belongs to the class of alkylbenzene sulfonates. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is particularly notable for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine dodecylbenzenesulfonate typically involves the reaction of dodecylbenzenesulfonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Dodecylbenzenesulfonic acid} + \text{Ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where dodecylbenzenesulfonic acid is mixed with ethylamine. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate. The product is then purified through various processes such as filtration, distillation, and crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethylamine dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The ethylamine group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or other primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Ethylamine dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of ethylamine dodecylbenzenesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic substances and enhance their solubility in aqueous solutions. This property is particularly useful in applications such as detergents and emulsifiers, where the compound helps to disperse oils and other hydrophobic materials in water.
Comparison with Similar Compounds
Ethylamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates such as:
- Sodium dodecylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
Uniqueness
This compound is unique due to the presence of the ethylamine group, which imparts specific properties such as enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong surfactant properties and compatibility with various chemical reactions.
Properties
CAS No. |
35465-66-8 |
|---|---|
Molecular Formula |
C20H37NO3S |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;ethanamine |
InChI |
InChI=1S/C18H30O3S.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-3H2,1H3 |
InChI Key |
ZKEZLMBLGVVVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















